molecular formula C12H10N2O2 B2609753 2-(2-Oxo-2-(4-methoxyphenyl)ethyl)malononitrile CAS No. 26454-79-5

2-(2-Oxo-2-(4-methoxyphenyl)ethyl)malononitrile

Cat. No.: B2609753
CAS No.: 26454-79-5
M. Wt: 214.224
InChI Key: XJCORKKNFKREHK-UHFFFAOYSA-N
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Description

2-(2-Oxo-2-(4-methoxyphenyl)ethyl)malononitrile: is an organic compound with the molecular formula C12H10N2O2 and a molecular weight of 214.22 g/mol . This compound is characterized by the presence of a methoxyphenyl group attached to an oxoethyl malononitrile moiety. It is primarily used in scientific research and chemical synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Oxo-2-(4-methoxyphenyl)ethyl)malononitrile typically involves the reaction of 2-bromo-1-(4-methoxyphenyl)ethan-1-one with malononitrile in the presence of a base such as sodium ethoxide or potassium ethoxide in ethanol . The reaction mixture is heated at around 40°C for 18 hours before the solvent is removed under reduced pressure. The crude product is then purified by trituration in cold methanol .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity.

Chemical Reactions Analysis

Types of Reactions: 2-(2-Oxo-2-(4-methoxyphenyl)ethyl)malononitrile undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the malononitrile group.

    Oxidation and Reduction Reactions: The oxo group can be involved in oxidation and reduction reactions under appropriate conditions.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups attached to the malononitrile moiety.

Scientific Research Applications

2-(2-Oxo-2-(4-methoxyphenyl)ethyl)malononitrile is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(2-Oxo-2-(4-methoxyphenyl)ethyl)malononitrile involves its interaction with molecular targets through its functional groups. The oxo and malononitrile groups can participate in various chemical interactions, influencing the compound’s reactivity and biological activity. Specific pathways and molecular targets depend on the context of its use in research and applications.

Comparison with Similar Compounds

Properties

IUPAC Name

2-[2-(4-methoxyphenyl)-2-oxoethyl]propanedinitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O2/c1-16-11-4-2-10(3-5-11)12(15)6-9(7-13)8-14/h2-5,9H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJCORKKNFKREHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)CC(C#N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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